1'-(2-Bromo-5-methoxybenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one
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Overview
Description
1’-(2-Bromo-5-methoxybenzoyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement, combining a chroman ring with a pyrrolidinone moiety, and is substituted with a bromo and methoxy group on the benzoyl ring. Such structural features make it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2-Bromo-5-methoxybenzoyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multi-step organic reactions. A common synthetic route starts with the preparation of the chroman and pyrrolidinone precursors. The chroman ring can be synthesized via cyclization reactions involving phenolic compounds and aldehydes under acidic conditions. The pyrrolidinone moiety is often prepared through cycloaddition reactions involving amines and carbonyl compounds.
The final spirocyclic structure is formed through a spirocyclization reaction, where the chroman and pyrrolidinone intermediates are coupled under specific conditions, often involving a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: 1’-(2-Bromo-5-methoxybenzoyl)spiro[chroman-2,3’-pyrrolidin]-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while the pyrrolidinone ring can undergo reduction to form pyrrolidine derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex spirocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
- Substituted derivatives with various functional groups replacing the bromo group.
- Oxidized products such as aldehydes or acids from the methoxy group.
- Reduced pyrrolidine derivatives from the pyrrolidinone ring.
Scientific Research Applications
1’-(2-Bromo-5-methoxybenzoyl)spiro[chroman-2,3’-pyrrolidin]-4-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its spirocyclic structure which can enhance the biological activity and stability of drug candidates.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules, useful in the development of new synthetic methodologies.
Biological Studies: Its derivatives are investigated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industrial Applications:
Mechanism of Action
The mechanism by which 1’-(2-Bromo-5-methoxybenzoyl)spiro[chroman-2,3’-pyrrolidin]-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and selectivity towards these targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Compared to other spirocyclic compounds, 1’-(2-Bromo-5-methoxybenzoyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its specific substitution pattern and the combination of chroman and pyrrolidinone rings. Similar compounds include:
Spirooxindoles: Known for their biological activities and use in drug discovery.
Spirocyclic Lactams: Studied for their potential as enzyme inhibitors.
Spirocyclic Pyrrolidines: Investigated for their stereochemical properties and biological activities.
Properties
IUPAC Name |
1'-(2-bromo-5-methoxybenzoyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-25-13-6-7-16(21)15(10-13)19(24)22-9-8-20(12-22)11-17(23)14-4-2-3-5-18(14)26-20/h2-7,10H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPVDNQJVUCULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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